molecular formula C6H10N2S B12440530 (1-(Thiophen-2-yl)ethyl)hydrazine CAS No. 1016752-26-3

(1-(Thiophen-2-yl)ethyl)hydrazine

Cat. No.: B12440530
CAS No.: 1016752-26-3
M. Wt: 142.22 g/mol
InChI Key: CNGBRWWRRSFZPZ-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)ethyl)hydrazine is an organic compound that features a thiophene ring substituted with an ethyl group and a hydrazine moiety. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine under controlled conditions. One common method is the condensation reaction between thiophene-2-carboxaldehyde and ethyl hydrazine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-yl)ethyl)hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce ethylamines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(1-(Thiophen-2-yl)ethyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(1-(Thiophen-2-yl)ethyl)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. The synthesis, characterization, and mechanisms of action will also be discussed, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of thiophene derivatives with hydrazine. The general synthetic pathway involves:

  • Formation of Hydrazone : Reacting thiophene-2-carboxaldehyde with hydrazine.
  • Cyclization : Further reactions lead to the formation of the hydrazine derivative.

Antimicrobial Activity

Numerous studies have demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
C. albicans208

These results indicate that this compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections .

Anticancer Activity

Research has shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds indicate that they can inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer).

Cell Line IC50 Value (µM)
HepG-24.37
A-5498.03

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through pathways that may include mitochondrial dysfunction and activation of caspases . Molecular docking studies also support these findings by demonstrating favorable binding interactions with key proteins involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
  • Anticancer Potential : Another investigation focused on the anticancer effects of thiophene derivatives against HepG-2 and A-549 cell lines. The study concluded that these compounds could serve as potential chemotherapeutic agents due to their low IC50 values and ability to induce apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.
  • Anticancer Mechanisms : Induction of apoptosis via mitochondrial pathways, inhibition of tubulin polymerization, and modulation of signaling pathways involved in cell growth and survival.

Properties

CAS No.

1016752-26-3

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-thiophen-2-ylethylhydrazine

InChI

InChI=1S/C6H10N2S/c1-5(8-7)6-3-2-4-9-6/h2-5,8H,7H2,1H3

InChI Key

CNGBRWWRRSFZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NN

Origin of Product

United States

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